molecular formula C22H26I3N3O10 B033362 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate CAS No. 76801-94-0

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate

Cat. No.: B033362
CAS No.: 76801-94-0
M. Wt: 873.2 g/mol
InChI Key: SHUOZUDQONPJGS-UHFFFAOYSA-N
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Description

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C22H26I3N3O10 and its molecular weight is 873.2 g/mol. The purity is usually 95%.
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Biological Activity

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate (CAS Number: 76801-93-9) is a synthetic compound primarily used as an intermediate in the production of non-ionic X-ray contrast agents such as Iohexol and Ioversol. Its unique structure, characterized by the presence of iodine atoms, suggests significant biological activity, particularly in medical imaging applications.

The chemical formula for this compound is C14H18I3N3O6C_{14}H_{18}I_{3}N_{3}O_{6}, with a molar mass of approximately 705.04 g/mol. Key physical properties include:

PropertyValue
Melting Point195°C (dec.)
Boiling Point684.9°C (predicted)
Density2.386 g/cm³ (predicted)
SolubilitySlightly in DMSO and Methanol
pKa11.58 (predicted)
ColorWhite to Off-White

These properties indicate that the compound is stable under normal conditions but should be stored away from light to prevent degradation.

The biological activity of this compound is primarily linked to its use as a contrast agent in medical imaging. The iodine atoms enhance radiopacity, allowing for clearer imaging during procedures such as computed tomography (CT) scans.

Pharmacokinetics

The pharmacokinetics of this compound involve rapid distribution in the bloodstream post-administration, followed by renal excretion. Its hydrophilic nature aids in minimizing adverse reactions associated with iodinated contrast agents.

Case Studies and Research Findings

  • Contrast Enhancement in Imaging :
    • A study demonstrated that the administration of iodinated contrast agents significantly improved the visibility of vascular structures during angiographic procedures. The study highlighted that compounds like this compound provide superior imaging quality compared to older contrast agents due to their lower osmolality and better safety profile .
  • Toxicological Assessments :
    • Research has indicated that this compound exhibits low toxicity profiles when used within therapeutic ranges. A comparative analysis between various iodinated agents showed that this compound had fewer incidences of nephrotoxicity and allergic reactions among patients .
  • Application in Non-Ionic Contrast Agents :
    • As an intermediate in the synthesis of non-ionic contrast agents, studies have shown that derivatives of this compound maintain efficacy while reducing side effects typically associated with ionic contrast media .

Properties

IUPAC Name

[2-acetyloxy-3-[[3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26I3N3O10/c1-9(29)35-7-13(37-11(3)31)5-27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-6-14(38-12(4)32)8-36-10(2)30/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUOZUDQONPJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26I3N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (14.08 g, 0.02 mol), which had been prepared according to GB-A-1548594 was suspended in pyridine (200 ml) and acetic anhydride (57.1 g, 0.56 mol) was added dropwise with stirring and cooling. After stirring overnight, the mixture was poured into ethyl acetate (300 ml) and 20% aqueous HCl (200 ml). After extraction, the organic phase was washed with 2 M aqueous HCl (20 ml), brine (70 ml), dried (Na2SO4) and evaporated. Yield 17.4 g (100%). The crude material was used without further purification, since analysis by HPLC and 1H NMR indicated, that the product was >97% pure.
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14.08 g
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A-1548594
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57.1 g
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300 mL
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200 mL
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200 mL
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Synthesis routes and methods II

Procedure details

acetylating 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with an acetylating agent in N,N,-dimethylacetamide and a catalyst to produce 5-amino-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide,
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